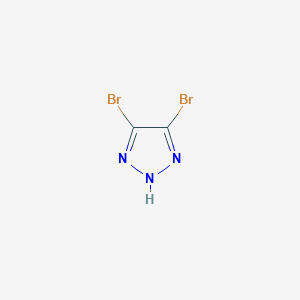

4,5-ジブロモ-1H-1,2,3-トリアゾール

概要

説明

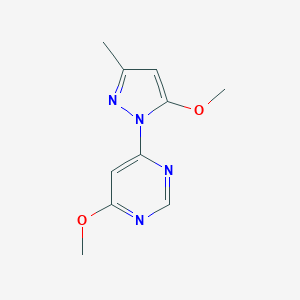

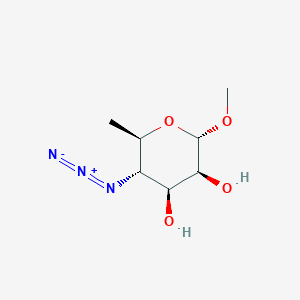

4,5-Dibromo-1H-1,2,3-triazole (DBT) is a dibrominated organic compound belonging to the triazole family of compounds. It has a range of applications in the field of organic synthesis and has been used in various scientific research experiments. Its synthesis method is simple and it can be readily synthesized from readily available chemicals. DBT has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

科学的研究の応用

薬理学的応用

トリアゾール類は、4,5-ジブロモ-1H-1,2,3-トリアゾールを含め、さまざまな薬理作用に関連付けられています . それらは、抗菌剤、抗ウイルス剤、抗結核剤、抗がん剤、抗けいれん剤、鎮痛剤、抗酸化剤、抗炎症剤、抗うつ剤など、重要な生物学的特性を持っています .

生物活性分子の合成

トリアゾールは、その構造的特徴により、コア構造の周りに幅広い置換基(求電子剤および求核剤)を収容することができ、多様な新規生物活性分子の構築への道を開きます .

治療的応用

トリアゾールは、科学分野全体で将来の範囲が拡大し続けている、幅広い治療的応用を持っています . それらは、抗菌剤、抗真菌剤、抗がん剤、抗酸化剤、抗ウイルス剤、抗炎症剤、鎮痛剤、抗てんかん剤、降圧剤、抗うつ剤、抗糖尿病剤、抗不安剤、抗結核剤など、多くの薬物クラスの中心的な構造成分として存在しています .

イソキサゾール誘導体除草剤の調製

4,5-ジブロモ-1H-1,2,3-トリアゾールは、イソキサゾール誘導体除草剤の調製に使用される中間体です .

配位錯体の配位子

トリアゾールは、遷移金属イオンと配位錯体を形成する配位子としても作用することができます .

材料科学的応用

トリアゾールは、電子不足性のために、優れた電子輸送性とホールブロッキング特性を示し、材料科学的応用において有望な有機材料となっています .

これらは、4,5-ジブロモ-1H-1,2,3-トリアゾールの多くの用途のほんの一例です。この化合物がさまざまな科学分野で幅広い用途を持っていることは明らかです。 ただし、トリアゾールは多くの有益な用途がある一方で、肝毒性やホルモンの問題などの有害事象を引き起こす可能性があることに注意することが重要です

作用機序

Target of Action

Triazole derivatives are known to interact with various biological targets due to the presence of the 1,2,3-triazole moiety .

Mode of Action

The 1,2,3-triazole ring is known to interact with amino acids present in the active site of various receptors, involving electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

It is known that 1,2,3-triazole derivatives can affect various biochemical processes due to their ability to interact with biomolecular targets .

Pharmacokinetics

The compound’s physical and chemical properties such as its density (26±01 g/cm3), boiling point (3475±220 °C at 760 mmHg), and melting point (35-36ºC) suggest that it may have specific pharmacokinetic properties .

Result of Action

1,2,3-triazole derivatives are known to exhibit various biological activities such as antifungal, antibacterial, anti-inflammatory, anti-hiv, and anti-cancer properties .

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that triazole compounds can interact with various enzymes and proteins

Cellular Effects

Triazole compounds are known to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and affecting gene expression

Molecular Mechanism

Triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

4,5-dibromo-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQUYKTWVBJKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310096 | |

| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15294-81-2, 22300-52-3 | |

| Record name | 15294-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dibromo-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-dibromo-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 4,5-Dibromo-1H-1,2,3-triazole in organic synthesis?

A1: 4,5-Dibromo-1H-1,2,3-triazole serves as a versatile building block in organic synthesis due to its reactivity towards bromine-lithium exchange reactions. [] This allows for the selective functionalization of the triazole ring at the 5-position. For example, reacting 4,5-dibromo-1-methoxymethyl-1H-1,2,3-triazole with butyllithium generates a lithiated derivative at the 5-position. [] This intermediate can be quenched with various electrophiles, such as carbon dioxide, methyl chloroformate, or benzophenone, leading to the synthesis of diverse 5-substituted 1,2,3-triazoles. [] This versatility makes 4,5-Dibromo-1H-1,2,3-triazole and its derivatives valuable intermediates for developing new pharmaceuticals, agrochemicals, and materials.

Q2: How can different substituents be introduced to the 4,5-dibromo-1H-1,2,3-triazole scaffold?

A2: The research highlights two primary methods for introducing substituents:

- N-substitution: 4,5-Dibromo-1H-1,2,3-triazole reacts with various electrophiles to yield N-substituted derivatives. For instance, reacting with chloromethyl methyl ether, methyl chloroformate, or benzyl chloride introduces substituents at either the N-1 or N-2 position. [] The specific conditions and reagents used influence the regioselectivity of these reactions.

- Bromine-lithium exchange followed by electrophilic quenching: As mentioned above, treating 4,5-dibromo-1H-1,2,3-triazole derivatives with butyllithium allows for selective lithiation at the 5-position. [] Reacting this lithiated species with electrophiles like aqueous ammonium chloride, carbon dioxide, or disulfides introduces new substituents at the 5-position. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

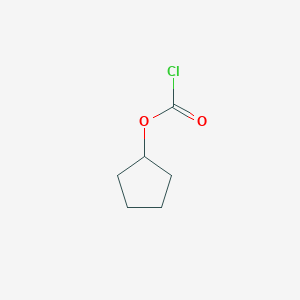

![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)